molecular formula C12H14O2 B13183981 2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B13183981
M. Wt: 190.24 g/mol
InChI Key: BWKUEJPKLJPKCP-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H14O2 It is a derivative of naphthalene, characterized by a tetrahydronaphthalene core with a methyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-methyl-1-naphthoic acid using a palladium or platinum catalyst under high pressure and temperature conditions . Another approach involves the reduction of 2-methyl-1,2,3,4-tetrahydronaphthalene using lithium aluminum hydride (LiAlH4) followed by oxidation with potassium permanganate (KMnO4) to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound often employs continuous flow hydrogenation processes, utilizing supported metal catalysts such as palladium on carbon (Pd/C) or platinum on alumina (Pt/Al2O3). These processes are optimized for high yield and purity, with reaction conditions carefully controlled to prevent over-reduction or unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of 2-methyl-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid.

    Reduction: Formation of 2-methyl-1,2,3,4-tetrahydronaphthalene-1-methanol.

    Substitution: Formation of 2-bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of enzymes involved in metabolic pathways. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
  • 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
  • 2-Methyl-1,2,3,4-tetrahydronaphthalene

Comparison: Compared to its analogs, 2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the position of the carboxylic acid group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties, such as melting point and solubility, as well as differences in biological activity and chemical reactivity .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C12H14O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-5,8,11H,6-7H2,1H3,(H,13,14)

InChI Key

BWKUEJPKLJPKCP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC=CC=C2C1C(=O)O

Origin of Product

United States

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